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Compound of Interest

Compound Name: 2-Adamantyl acetate

Cat. No.: B093418 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 2-
Adamantyl acetate, a molecule of interest in medicinal chemistry and materials science due to

the unique properties conferred by its rigid adamantane cage. This document details the key

spectroscopic and crystallographic characteristics of 2-Adamantyl acetate, outlines relevant

experimental protocols, and presents logical workflows for its structural elucidation.

Molecular Structure and Properties
2-Adamantyl acetate (C₁₂H₁₈O₂) is an ester derivative of 2-adamantanol and acetic acid. The

adamantane moiety, a diamondoid hydrocarbon, imparts significant rigidity and lipophilicity to

the molecule.[1] The IUPAC name for this compound is tricyclo[3.3.1.1³,⁷]decan-2-yl acetate.[2]

Table 1: General Properties of 2-Adamantyl Acetate

Property Value Reference

Molecular Formula C₁₂H₁₈O₂ [2][3]

Molar Mass 194.27 g/mol [2]

IUPAC Name
tricyclo[3.3.1.1³,⁷]decan-2-yl

acetate
[2]

CAS Number 19066-22-9 [2]
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Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural characterization of 2-Adamantyl
acetate. The following sections summarize the expected and reported data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹H NMR Spectroscopy: While a specific experimental spectrum for 2-Adamantyl acetate is not

readily available in public databases, the chemical shifts can be predicted based on the known

values for adamantane and acetate functional groups. The protons on the adamantane cage

are expected to appear in the range of 1.5-2.5 ppm. The proton at the C2 position, being

attached to the carbon bearing the acetate group, would be shifted downfield. The methyl

protons of the acetate group are expected to produce a singlet at approximately 2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2-Adamantyl acetate has been recorded,

though specific chemical shift assignments are not consistently published.[2] Based on data for

other adamantane derivatives, the following assignments can be predicted. The carbonyl

carbon of the acetate group is expected in the range of 170-171 ppm. The C2 carbon of the

adamantane cage, bonded to the oxygen, would be significantly deshielded. The methyl carbon

of the acetate group would appear around 21 ppm. The remaining adamantane carbons would

have chemical shifts in the range of 27-38 ppm.

Table 2: Predicted NMR Data for 2-Adamantyl Acetate
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¹H NMR
Predicted Chemical Shift

(ppm)
Multiplicity

Adamantane CH, CH₂ 1.5 - 2.5 Multiplets

O-CH (C2-H) ~4.8 Broad Singlet

CO-CH₃ ~2.0 Singlet

¹³C NMR Predicted Chemical Shift (ppm)

C=O 170.5

C2 (Adamantane) ~75

Adamantane CH 27-38

Adamantane CH₂ 27-38

CO-CH₃ 21.2

Mass Spectrometry (MS)
Mass spectrometry of 2-Adamantyl acetate, typically performed using gas chromatography-

mass spectrometry (GC-MS), provides information on the molecular weight and fragmentation

pattern. The molecular ion peak [M]⁺ is expected at m/z 194. The most abundant fragment ion

is observed at m/z 134, which corresponds to the loss of acetic acid (60 Da) from the molecular

ion, forming the adamantyl cation.[2]

Table 3: Key Mass Spectrometry Fragments for 2-Adamantyl Acetate

m/z Proposed Fragment Notes

194 [C₁₂H₁₈O₂]⁺ Molecular Ion

134 [C₁₀H₁₄]⁺ Base Peak, [M - CH₃COOH]⁺

92 [C₇H₈]⁺
Further fragmentation of the

adamantyl cage

93 [C₇H₉]⁺
Further fragmentation of the

adamantyl cage
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Infrared (IR) Spectroscopy
An experimental IR spectrum for 2-Adamantyl acetate is not readily available. However, the

characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted Infrared Absorption Bands for 2-Adamantyl Acetate

Functional Group Vibrational Mode
Predicted Absorption Range

(cm⁻¹)

C-H (Adamantane) Stretching 2850 - 2950

C=O (Ester) Stretching 1735 - 1750

C-O (Ester) Stretching 1230 - 1250

C-H (Adamantane) Bending ~1450

Crystallographic Data
As of the latest literature search, a crystal structure for 2-Adamantyl acetate has not been

deposited in the primary crystallographic databases. Therefore, experimental data on bond

lengths, bond angles, and the crystal system are not available. The parent adamantane

molecule has a highly symmetric, diamond-like cage structure with C-C bond lengths of

approximately 1.54 Å.[4] It can be inferred that the adamantane cage in 2-Adamantyl acetate
retains this rigid structure.

Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and

analysis of 2-Adamantyl acetate, based on standard laboratory techniques and procedures for

related compounds.

Synthesis of 2-Adamantyl Acetate
This protocol is adapted from the synthesis of 1-Adamantyl acetate and is a standard

esterification procedure.

Materials:
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2-Adamantanol

Acetic anhydride

Pyridine

4-(Dimethylamino)pyridine (DMAP) (catalyst)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes and ethyl acetate for elution

Procedure:

In a round-bottom flask, dissolve 2-adamantanol in pyridine.

Add a catalytic amount of DMAP to the solution.

Cool the flask in an ice bath and slowly add acetic anhydride with stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding water.

Extract the product with diethyl ether.

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes as the eluent.

Collect the fractions containing the product and remove the solvent in vacuo to yield pure 2-
Adamantyl acetate.

Analytical Techniques
NMR Spectroscopy:

Prepare a sample by dissolving 5-10 mg of 2-Adamantyl acetate in approximately 0.6 mL of

deuterated chloroform (CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g.,

400 MHz for ¹H).

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC =

77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS):

Prepare a dilute solution of 2-Adamantyl acetate in a volatile organic solvent such as

dichloromethane or ethyl acetate.

Inject an aliquot of the sample into a GC-MS instrument equipped with a suitable capillary

column (e.g., a nonpolar stationary phase like DB-5).

Use a temperature program that allows for the separation of the analyte from any impurities.

A typical program might start at 50°C and ramp up to 250°C.

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

Analyze the resulting chromatogram and mass spectrum to determine the retention time and

fragmentation pattern of the compound.
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Infrared (IR) Spectroscopy:

Prepare a sample for analysis. For a solid, this can be done by preparing a KBr pellet or by

dissolving the sample in a suitable solvent (e.g., CCl₄) for analysis in a solution cell. For an

oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the

range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Visualizations
The following diagrams illustrate the logical workflow for the structural analysis of 2-Adamantyl
acetate and a conceptual representation of its mass spectrometry fragmentation.
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Experimental Workflow for Structural Analysis of 2-Adamantyl Acetate

Synthesis & Purification

Structural Analysis

Data Interpretation

Structure Confirmation

Synthesis of 2-Adamantyl Acetate

Purification (Column Chromatography)

NMR Spectroscopy (1H, 13C) Mass Spectrometry (GC-MS) Infrared Spectroscopy

Chemical Shifts & Coupling Constants Molecular Ion & Fragmentation Pattern Characteristic Absorptions

Confirmed Structure of 2-Adamantyl Acetate
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Conceptual Mass Spectrometry Fragmentation of 2-Adamantyl Acetate

2-Adamantyl Acetate
[M]⁺˙

m/z = 194

- CH₃COOH

Adamantyl Cation
[C₁₀H₁₄]⁺
m/z = 134

(Base Peak)

Further Fragmentation

Smaller Fragments
(e.g., m/z = 93, 92)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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